Nebivolol HCl

Vue d'ensemble

Description

Nebivolol HCl is a beta-blocking agent used to treat high blood pressure (hypertension) and aid in the management of heart failure . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Synthesis Analysis

The synthesis of Nebivolol hydrochloride involves a reaction with N-benzylnebivolol with 20% palladium hydroxide-activated charcoal, hydrogen, and acetic acid in water for 12 hours. This is followed by a reaction with sodium chloride in water for 8 hours .Molecular Structure Analysis

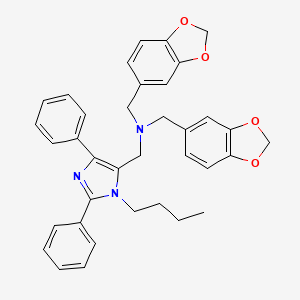

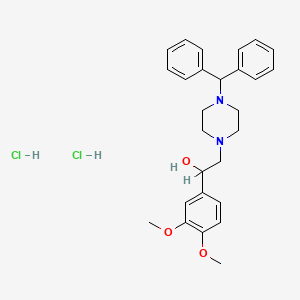

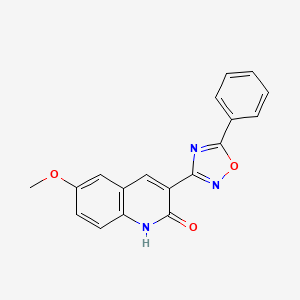

Nebivolol HCl has a chemical formula of C22H26ClF2NO5 . The unit cell values from the powder diffraction pattern and crystallographic data are a=8.112(3)0A, b=9.080(3)0A, c=15.605(5)0A, α=81.336(6)0, β=85.270(6)0, γ=68.677(6)0, V=1058.1(6) 0A3, Z=2, 1.387mg/m3 a Triclinic P1 structure proposed .Chemical Reactions Analysis

Nebivolol HCl has been studied for its electrochemical behavior and quantitative determination. A boric acid‒glutardialdehyde-modified glassy carbon electrode was designed for this purpose. The electrochemical reaction peak and the peak current intensity changes with changing Nebivolol HCl concentration provide detection of Nebivolol HCl .Physical And Chemical Properties Analysis

Nebivolol HCl is a white to off-white powder with a melting point of 220-222°C. It is slightly soluble in aqueous acid, DMSO, and methanol . Its molecular weight is 441.90 .Applications De Recherche Scientifique

Cardiovascular Treatment

Nebivolol hydrochloride is a third-generation highly-selective β1-adrenergic receptor antagonist . It is particularly recommended in the treatment of hypertension , which is a major public health concern being one of the leading causes of morbidity and mortality in the current world population .

Improved Oral Bioavailability

New oral tablets of nebivolol have been developed aiming to improve its low solubility/dissolution properties . This is the main reason behind its poor/variable oral bioavailability . The improvement was achieved by cyclodextrin (CD) complexation .

Tissue Regeneration

Nebivolol hydrochloride-loaded chitosomal systems have shown promising results in enhancing skin healing and tissue regeneration . The histopathological examination showed the superiority of NVH-loaded chitosomes on the wound proliferation .

Chronic Cardiovascular Diseases

Nebivolol is a unique selective beta-blocker used for the treatment of several chronic cardiovascular diseases .

Renal Ischemia-Reperfusion (I-R) Injury Management

Nebivolol may be useful for management of renal I-R injury .

Solubility Enhancement

The solubility of Nebivolol has been enhanced by solid dispersion technique .

Mécanisme D'action

Safety and Hazards

Nebivolol HCl is harmful if swallowed or in contact with skin. It causes serious eye damage and is suspected of causing cancer and damaging fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects . Common side effects include dizziness, feeling tired, nausea, and headaches .

Propriétés

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nebivolol HCl | |

CAS RN |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Nebivolol hydrochloride?

A1: Nebivolol hydrochloride is a highly selective β1-adrenergic receptor antagonist. [] This selectivity contributes to its vasodilatory effects and efficacy in managing hypertension. []

Q2: How does Nebivolol hydrochloride's vasodilatory effect differ from other β-blockers?

A2: Unlike many β-blockers, Nebivolol hydrochloride promotes the release of nitric oxide, a potent vasodilator. [] This unique mechanism contributes to improved arterial compliance and reduced peripheral vascular resistance. []

Q3: What is the molecular formula and weight of Nebivolol hydrochloride?

A3: The scientific literature provided does not explicitly state the molecular formula and weight of Nebivolol hydrochloride. To obtain this information, it's recommended to consult resources like PubChem or DrugBank.

Q4: What analytical techniques are commonly employed to characterize Nebivolol hydrochloride?

A4: Several analytical methods, including UV spectrophotometry, [, , ] RP-HPLC, [, , , , , , , ] HPTLC, [, , , , ] and FTIR, [, ] are widely used for the characterization and quantification of Nebivolol hydrochloride. These techniques facilitate quality control, stability assessments, and impurity profiling.

Q5: What are the common degradation pathways observed for Nebivolol hydrochloride under stress conditions?

A5: Studies have revealed that Nebivolol hydrochloride is susceptible to degradation under various stress conditions, including oxidation, [, , , ] and photodegradation. [, ]

Q6: How is the stability of Nebivolol hydrochloride addressed in pharmaceutical formulations?

A6: Various formulation strategies have been investigated to improve Nebivolol hydrochloride stability and bioavailability. These include the development of liquisolid compacts, [] nanocrystals impregnated buccal films, [] self-micro emulsifying drug delivery systems (SMEDDS), [] and transdermal patches. [, , ]

Q7: What is the role of excipients in Nebivolol hydrochloride formulations?

A7: Excipients play a crucial role in achieving desired drug release profiles and improving the stability of Nebivolol hydrochloride formulations. For instance, superdisintegrants like Crosscarmellose Sodium are used in immediate-release tablets, [] while polymers like HPMC K100M and Eudragit RS100 are employed for sustained-release formulations and transdermal patches. [, ]

Q8: What are the critical parameters considered during the validation of analytical methods for Nebivolol hydrochloride?

A8: Validation of analytical methods, especially chromatographic techniques like RP-HPLC and HPTLC, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability and reproducibility of the analytical data. [, , , , , , , , , , , , , , , , ]

Q9: How is the quality of Nebivolol hydrochloride assured during pharmaceutical development and manufacturing?

A9: Stringent quality control measures are employed throughout the development and manufacturing process of Nebivolol hydrochloride formulations. These include rigorous testing of raw materials, in-process controls, and final product evaluation to ensure compliance with established quality standards and regulatory guidelines. []

Q10: What are the challenges associated with the oral delivery of Nebivolol hydrochloride?

A10: Nebivolol hydrochloride exhibits low oral bioavailability (~12%) primarily due to extensive hepatic first-pass metabolism. [] This limitation necessitates higher doses for therapeutic efficacy, potentially increasing the risk of adverse effects.

Q11: How do novel drug delivery systems aim to overcome these limitations?

A11: Alternative drug delivery approaches, such as transdermal patches, buccal films, and SMEDDS, are being explored to bypass the first-pass metabolism and enhance the bioavailability of Nebivolol hydrochloride. These strategies aim to deliver the drug directly to the systemic circulation, improving its therapeutic efficacy and potentially reducing side effects. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)

![N-[4-chloro-2-[(4-fluoro-1,3-dioxoisoindol-2-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B1677930.png)

![3-[5-(4-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-6-methoxy-quinolin-2-ol](/img/structure/B1677931.png)

![3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B1677933.png)

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)